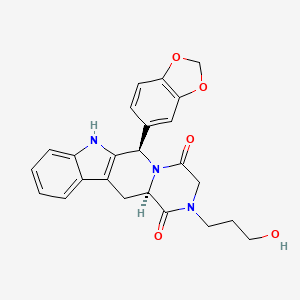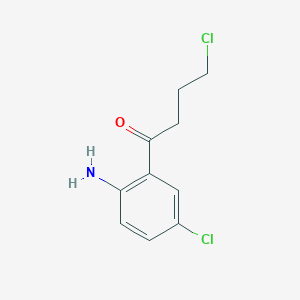
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and two chlorine atoms attached to a butanone backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions. One common method includes the reduction of isoxazole through iron powder, involving toluene and muriatic acid . Another method involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of reusable catalysts and environmentally friendly reagents is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products .
Scientific Research Applications
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: Shares a similar structure but lacks the butanone backbone.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: Another closely related compound with similar functional groups.
Uniqueness: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is unique due to its specific combination of functional groups and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-(2-amino-5-chlorophenyl)-4-chlorobutan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-1-2-10(14)8-6-7(12)3-4-9(8)13/h3-4,6H,1-2,5,13H2 |
InChI Key |
BUXTVGINMQPKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


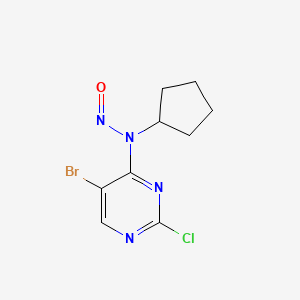

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
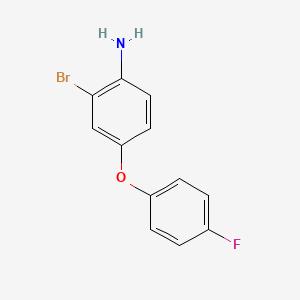

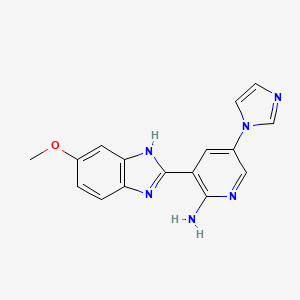
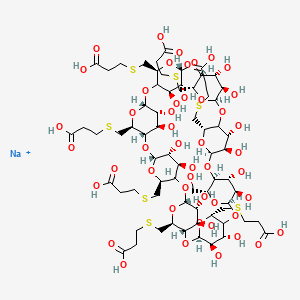
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
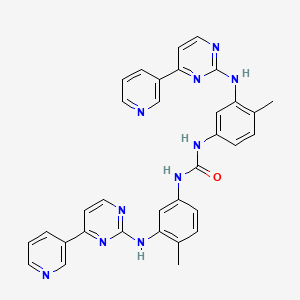
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
